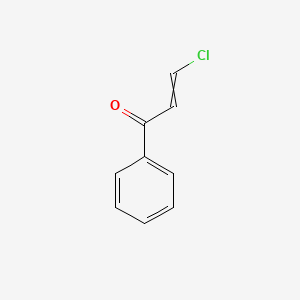

3-Chloro-1-phenylprop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cloro-1-fenilprop-2-en-1-ona es un compuesto organoclorado conocido por su estabilidad y reactividad. Es un derivado de la chalcona, una clase de compuestos con una amplia gama de aplicaciones en síntesis orgánica y química medicinal.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

3-Cloro-1-fenilprop-2-en-1-ona se puede sintetizar mediante la reacción de condensación de Claisen-Schmidt. Esto implica la reacción de benzaldehído con cloroacetona en presencia de una base como el hidróxido de potasio. La reacción se lleva a cabo típicamente en un solvente como el etanol a temperatura ambiente, lo que produce el producto deseado después de la purificación .

Métodos de Producción Industrial

En entornos industriales, la síntesis de 3-cloro-1-fenilprop-2-en-1-ona puede implicar métodos más eficientes y escalables, como condiciones sin solvente o el uso de reacciones asistidas por ultrasonido para mejorar el rendimiento y reducir los tiempos de reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones

3-Cloro-1-fenilprop-2-en-1-ona experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar los epóxidos correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirlo en alcoholes u otras formas reducidas.

Sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos, lo que lleva a una variedad de derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Los nucleófilos como las aminas o los tioles pueden usarse para reacciones de sustitución.

Productos Principales Formados

Oxidación: Epóxidos y otros derivados oxidados.

Reducción: Alcoholes y otras formas reducidas.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

3-Cloro-1-fenilprop-2-en-1-ona tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.

Biología: Sirve como precursor de moléculas biológicamente activas.

Medicina: Está involucrado en el desarrollo de fármacos con posibles efectos terapéuticos.

Industria: Se utiliza en la producción de agroquímicos y otros productos industriales.

Mecanismo De Acción

El mecanismo de acción de 3-cloro-1-fenilprop-2-en-1-ona implica su reactividad con varios objetivos biológicos. Puede interactuar con enzimas y proteínas, lo que lleva a la formación de enlaces covalentes y subsiguientes efectos biológicos. Las vías moleculares involucradas dependen de la aplicación específica y la molécula diana .

Comparación Con Compuestos Similares

Compuestos Similares

3,3-Dicloro-1-fenilpropanona: Formada bajo almacenamiento a largo plazo de 3-cloro-1-fenilprop-2-en-1-ona.

1-Fenil-2-propen-1-ona: Un derivado de chalcona relacionado con reactividad similar.

(E)-1-(2,5-Dimetilfenil)-3-fenilprop-2-en-1-ona: Otro derivado de chalcona con características estructurales distintas.

Singularidad

3-Cloro-1-fenilprop-2-en-1-ona es único debido a su sustituyente de cloro, que confiere características específicas de reactividad y estabilidad. Esto lo convierte en un intermedio valioso en la síntesis orgánica y un compuesto versátil para diversas aplicaciones .

Actividad Biológica

3-Chloro-1-phenylprop-2-en-1-one, also known as 3-chloroacrylophenone, is an organic compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of this compound.

Chemical Structure and Properties

The chemical formula of this compound is C9H7ClO, with a molecular weight of 166.60 g/mol. Its structure features a phenyl group attached to a propenone framework, with a chlorine atom substituent. The SMILES notation for this compound is Cl\C=C\C(=O)c1ccccc1, indicating the presence of a vinyl chloride moiety adjacent to a carbonyl group.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- Sonogashira Coupling : A one-pot reaction involving phenylacetylene and benzoyl chloride under palladium catalysis, yielding high stereoselectivity and good yields .

| Method | Yield (%) | Stereoselectivity (Z/E) |

|---|---|---|

| Sonogashira Coupling | 87 | 91/9 |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

Antioxidant Properties

Studies have shown that this compound can act as an antioxidant, potentially mitigating oxidative stress in biological systems.

Antimicrobial Activity

Derivatives of this compound have demonstrated promising antimicrobial effects. For instance, related chalcone derivatives have been reported to exhibit activity against various bacterial and fungal strains, including Candida albicans and Staphylococcus aureus .

Anticancer Potential

Research has highlighted the ability of certain derivatives to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism suggests that compounds similar to this compound could serve as leads in anticancer drug development.

Study on Anticancer Activity

A study investigated the effects of chalcone derivatives, including those related to this compound, on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and promote apoptosis through ROS generation.

Antimicrobial Efficacy Assessment

Another research effort evaluated the antimicrobial activity of several derivatives against Cryptococcus neoformans. Compounds with electron-withdrawing groups showed higher efficacy compared to those with electron-donating substituents, indicating the importance of molecular structure in determining biological activity .

The mechanism by which this compound exerts its biological effects is primarily due to its electrophilic nature. The electron-withdrawing chlorine atom and the conjugated carbonyl group enhance its reactivity with nucleophiles in biological systems, leading to various chemical transformations that can influence cellular processes.

Propiedades

Fórmula molecular |

C9H7ClO |

|---|---|

Peso molecular |

166.60 g/mol |

Nombre IUPAC |

3-chloro-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C9H7ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-7H |

Clave InChI |

MHZUGELJKUYWQA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(=O)C=CCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.